molecular formula C16H21N7O2 B1261562 2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide

2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide

Cat. No. B1261562
M. Wt: 343.38 g/mol
InChI Key: BBCGTOKEVOZERW-UHFFFAOYSA-N
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Description

2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide is a member of benzamides.

Scientific Research Applications

Synthesis Improvements

  • Research has led to an improved process for synthesizing compounds related to 2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide. These improvements include higher yields and more controllable reactions, contributing significantly to the efficiency of synthesizing similar compounds (Dian, 2010).

Corrosion Inhibition

  • Certain derivatives of this compound have been studied for their corrosion inhibiting effects against steel in acidic solutions, demonstrating their potential utility in protecting industrial materials (Hu et al., 2016).

Potential in Cancer Treatment

  • Triazines, a class to which this compound belongs, have been identified as potent inhibitors of specific tyrosine kinases, suggesting their potential application in cancer treatment, particularly in inhibiting angiogenesis (Baindur et al., 2005).

Synthesis of Complexes for Magnetic Studies

  • Research into the synthesis and characterization of complexes involving similar triazine compounds has contributed to understanding their magnetic behaviors, which can have applications in material science and electronics (Uysal & Koç, 2010).

Antimicrobial Applications

  • Some novel benzothiazole derivatives, related to this compound, have shown significant antimicrobial activity, indicating potential applications in fighting bacterial infections (Desai et al., 2016).

Antipsychotic Agent Development

  • Heterocyclic analogs of this compound type have been explored as potential antipsychotic agents, showing promise in binding to specific receptors related to mental health disorders (Norman et al., 1996).

In Vitro Antimycobacterial Activity

  • Studies have shown that certain triazine derivatives exhibit significant in vitro anti-tubercular activity, suggesting their potential use in treating tuberculosis (Raval, 2009).

Drug Delivery Research

  • Investigations into encapsulating lipophilic derivatives in water-soluble cages have opened avenues for drug delivery systems, potentially improving the efficacy and safety of pharmaceuticals (Mattsson et al., 2010).

properties

Product Name

2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

2-[[4-(2-hydroxyethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]benzamide

InChI

InChI=1S/C16H21N7O2/c17-13(25)11-5-1-2-6-12(11)19-15-20-14(18-7-10-24)21-16(22-15)23-8-3-4-9-23/h1-2,5-6,24H,3-4,7-10H2,(H2,17,25)(H2,18,19,20,21,22)

InChI Key

BBCGTOKEVOZERW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3C(=O)N)NCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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